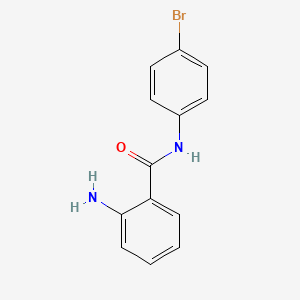

2-Amino-n-(4-bromophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-bromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUHAPZEIHHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333055 | |

| Record name | 2-amino-n-(4-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50735-55-2 | |

| Record name | 2-amino-n-(4-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-n-(4-bromophenyl)benzamide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-n-(4-bromophenyl)benzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough analytical validation.

Introduction and Significance

This compound belongs to the 2-aminobenzamide class of compounds, which are recognized as important pharmacophores. The presence of the 2-aminobenzamide scaffold is associated with a range of biological activities, making its derivatives valuable intermediates in the synthesis of novel therapeutic agents.[1][2] The incorporation of a 4-bromophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioactivity and pharmacokinetic profile.

This guide will detail a robust and efficient synthetic route to this compound, starting from readily available commercial reagents. Furthermore, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthetic Pathway: A Mechanistic Approach

The most direct and efficient synthesis of this compound is achieved through the reaction of isatoic anhydride with 4-bromoaniline.[1][2][3] This method is favored for its operational simplicity and generally high yields.

Reaction Scheme:

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks one of the electrophilic carbonyl carbons of isatoic anhydride, leading to the opening of the anhydride ring. The resulting intermediate is unstable and readily undergoes decarboxylation to yield the final this compound product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isatoic Anhydride | 163.13 | 1.63 g | 0.01 |

| 4-Bromoaniline | 172.03 | 1.72 g | 0.01 |

| Dimethylformamide (DMF) | - | 20 mL | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker (250 mL)

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add isatoic anhydride (1.63 g, 0.01 mol) and 4-bromoaniline (1.72 g, 0.01 mol).

-

Add dimethylformamide (DMF, 20 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 80-90 °C with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 150 mL of cold water.

-

Stir the mixture vigorously to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of water to remove any residual DMF.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

-

Dry the purified product in a vacuum oven at 60 °C.

Visual Workflow of the Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Analytical Validation

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized this compound.

4.1. Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrN₂O |

| Molecular Weight | 291.14 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 150-180 °C (literature values for similar compounds vary) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

4.2. Spectroscopic Analysis:

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts (in ppm, referenced to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ (amino) | ~5.0-6.0 | Singlet (broad) | 2H |

| Aromatic Protons (2-aminobenzamide ring) | 6.5-7.8 | Multiplets | 4H |

| Aromatic Protons (4-bromophenyl ring) | 7.5-7.8 | Doublets | 4H |

| -NH- (amide) | ~9.5-10.5 | Singlet | 1H |

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (amide) | ~165-170 |

| Aromatic Carbons | ~110-150 |

| C-Br | ~115-120 |

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine) | 3300-3500 | Two distinct peaks |

| N-H Stretch (amide) | ~3300 | Single peak |

| C=O Stretch (amide) | 1640-1680 | Strong absorption |

| N-H Bend (amine) | 1590-1650 | |

| C-N Stretch | 1250-1350 | |

| C-Br Stretch | 500-600 |

4.2.4. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 290 and 292 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Expected Fragmentation Pattern:

Caption: Predicted mass fragmentation pathway for this compound.

Safety and Handling

-

Isatoic anhydride: May cause skin and eye irritation.

-

4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.

-

Dimethylformamide (DMF): A reproductive toxin.

-

It is imperative to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The provided protocols and analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The straightforward nature of the synthesis and the comprehensive characterization workflow ensure the production of a high-purity compound suitable for further applications.

References

-

Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Masri, M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5114–5128. [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Isatoic anhydride. [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. This compound | C13H11BrN2O | CID 478819 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and structure of 2-Amino-n-(4-bromophenyl)benzamide

An In-Depth Technical Guide to 2-Amino-N-(4-bromophenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the field of medicinal chemistry. We will delve into its formal nomenclature, structural characteristics, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the isatoic anhydride pathway is presented, highlighting the causal factors behind the procedural choices. Furthermore, this guide explores the broader context of the 2-aminobenzamide scaffold as a "privileged structure" in drug discovery, discussing its potential applications as an inhibitor for various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its derivatives.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) and other chemical registry systems.

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 50735-55-2[1]

-

Synonyms: 4'-Bromoanthranilanilide, N-(4-bromophenyl)-2-aminobenzamide[1]

Structural Analysis

The structure of this compound comprises three key functional regions:

-

An Anthranilamide Core: An ortho-aminobenzamide unit. The primary amine and the amide linkage are critical for forming hydrogen bond interactions with biological targets.

-

A Bromophenyl Moiety: An N-linked phenyl ring substituted with a bromine atom at the para-position. This group significantly influences the compound's lipophilicity and can engage in halogen bonding or occupy hydrophobic pockets within an enzyme's active site.

-

Amide Linker: A conformationally rigid amide bond that connects the two aromatic systems, defining their spatial relationship.

The chemical structure can be visualized as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to cell permeability. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O | PubChem[1] |

| Molecular Weight | 291.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 50735-55-2 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | PubChem[1] |

| InChI Key | SBYUHAPZEIHHNV-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 3.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |

Synthesis and Manufacturing

The synthesis of N-substituted 2-aminobenzamides is most efficiently achieved through the reaction of isatoic anhydride with a corresponding amine. This method is widely adopted due to its operational simplicity, high yields, and the commercial availability of the starting materials.

Causality of Method Selection

The chosen synthetic route involves the nucleophilic attack of 4-bromoaniline on isatoic anhydride. This pathway is superior to alternatives, such as the reduction of a nitro-precursor (2-nitro-N-(4-bromophenyl)benzamide), for several key reasons:

-

Atom Economy: The reaction is a condensation that releases carbon dioxide and water, representing a more atom-economical process than multi-step routes involving protection/deprotection or reduction steps.

-

Reaction Conditions: The reaction proceeds under relatively mild conditions (heating in a polar aprotic solvent), avoiding the need for expensive metal catalysts or harsh reducing agents.

-

High Yields: This method consistently produces high yields of the desired product, often with simple purification by recrystallization.[3]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis of this compound.

Materials:

-

Isatoic anhydride (1.0 eq)

-

4-Bromoaniline (1.05 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reactant Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatoic anhydride (1.0 eq). Add anhydrous DMF (approx. 5-10 mL per gram of isatoic anhydride).

-

Addition of Amine: While stirring, add 4-bromoaniline (1.05 eq) to the suspension. A slight excess of the amine ensures the complete consumption of the isatoic anhydride.

-

Reaction: Heat the reaction mixture to 100-110 °C using a heating mantle. Vigorous evolution of CO₂ should be observed as the reaction initiates. Maintain this temperature for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker of ice water with stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual DMF.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Drug Discovery & Development

While specific biological activity data for this compound is not extensively published, its core structure, the 2-aminobenzamide scaffold, is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery.

The 2-Aminobenzamide Scaffold as a Pharmacophore

The versatility of the 2-aminobenzamide scaffold stems from its structural features. The ortho-amino group and the adjacent amide carbonyl can act as a bidentate zinc-binding group. This functionality is crucial for the inhibition of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs).[4][6] Dysregulation of HDACs is a known factor in many cancers, making HDAC inhibitors a significant class of anticancer agents.[4][7]

Furthermore, derivatives of this scaffold have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Primarily through HDAC inhibition.[4][7]

-

Antimicrobial Activity: Some derivatives show potent activity against various bacterial and fungal strains.[3][8][9]

-

Antithrombotic Activity: Novel 2-aminobenzamide derivatives have been explored as potential Factor Xa inhibitors for the prevention of blood coagulation.[10]

-

Anticonvulsant Activity: The benzamide structure is a component of several known anticonvulsant drugs, and derivatives are actively being investigated for this purpose.[4]

Potential Therapeutic Targets

The structural motifs within this compound suggest it could be a valuable lead compound for targeting several classes of enzymes and receptors.

Caption: Potential biological targets for the 2-aminobenzamide scaffold.

Conclusion

This compound is a well-defined chemical entity with a straightforward and efficient synthetic route. While its specific biological functions are a subject for future research, its underlying 2-aminobenzamide structure places it firmly within a class of compounds of high interest to the pharmaceutical industry. Its potential as a zinc-binding agent, coupled with the versatility of its scaffold for derivatization, makes it and its analogues promising candidates for the development of novel therapeutics targeting a range of diseases from cancer to microbial infections. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically utilize this compound in drug discovery programs.

References

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. Retrieved January 16, 2026, from [Link]

-

Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. (2015). European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). ACS Omega. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

-

Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). ACS Omega. Retrieved January 16, 2026, from [Link]

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

The Synthesis and Reactions of 6-Carboxy Isatoic Anhydride. (n.d.). Ursinus Digital Commons. Retrieved January 16, 2026, from [Link]

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014). PubMed. Retrieved January 16, 2026, from [Link]

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Benzamide, 2-bromo-N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Scope of N‐substituted 2‐aminobenzamide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. Retrieved January 16, 2026, from [Link]

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. (2013). Google Patents.

Sources

- 1. This compound | C13H11BrN2O | CID 478819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-n-(4-bromophenyl)benzamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(4-bromophenyl)benzamide

Introduction

In the landscape of medicinal chemistry and materials science, benzamide derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities and utility as synthetic intermediates. This technical guide provides a comprehensive examination of this compound, a molecule of significant interest due to its structural motifs—an anthranilamide core linked to a brominated phenyl ring. These features suggest a rich chemical reactivity and potential for further functionalization.

This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed overview of the known and predicted physicochemical properties of this compound, outlines robust protocols for its characterization, and discusses its synthetic and reactive profile. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically identified by its IUPAC name and CAS registry number, ensuring precise communication and information retrieval within the global scientific community.

-

IUPAC Name: this compound[1]

-

CAS Number: 50735-55-2[1]

-

Synonyms: 4'-Bromoanthranilanilide, N-(4-bromophenyl)-2-aminobenzamide[1]

The molecular structure, depicted below, reveals a benzamide backbone with an amino group at the ortho position of the benzoic acid-derived ring and a bromine atom at the para position of the aniline-derived ring. This specific arrangement of functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O | [1] |

| Molecular Weight | 291.14 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Data not available. (N-(4-bromophenyl)benzamide: 51-52 °C) | [3] |

| Boiling Point | Data not available. (N-(4-bromophenyl)benzamide: 155-160 °C at 1 Torr) | [3] |

| Solubility | Soluble in many organic solvents such as DMSO and methanol. Slightly soluble in water (predicted). | [4] |

Chemical Reactivity and Synthetic Potential

The chemical behavior of this compound is governed by its three primary functional groups: the aromatic amine, the amide linkage, and the aryl bromide.

-

Aromatic Amine (-NH₂): The ortho-amino group is a nucleophilic center and can participate in a variety of reactions, including diazotization, acylation, and alkylation. Crucially, its proximity to the amide carbonyl group makes it an excellent precursor for cyclization reactions.

-

Amide (-CONH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.

-

Aryl Bromide (-Br): The bromine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

A significant application of 2-aminobenzamide derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with broad pharmacological importance. The reaction typically involves the condensation of the 2-aminobenzamide with an aldehyde or a related carbonyl compound, followed by cyclization.

Figure 2: Synthetic pathway from 2-aminobenzamides to quinazolinones.

Proposed Synthesis Route

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a plausible and efficient route can be inferred from established methodologies for analogous compounds. A common and effective strategy involves the reduction of the corresponding 2-nitro precursor, 2-Nitro-N-(4-bromophenyl)benzamide. This transformation can be achieved using various reducing agents, with iron powder in acetic acid being a classic and reliable method.[5]

Figure 3: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. In the absence of published experimental spectra for this compound, the following section provides a predicted profile based on the known effects of its constituent functional groups and data from analogous structures.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the amine protons.

-

Aromatic Protons (approx. 6.5-8.0 ppm): The spectrum will be complex due to the presence of two substituted benzene rings. The protons on the 2-aminobenzoyl ring will likely appear as a set of multiplets in the more upfield region of the aromatic window, influenced by the electron-donating amino group. The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets due to the para-substitution pattern.

-

Amide Proton (-NH-, approx. 8.0-10.0 ppm): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration.

-

Amine Protons (-NH₂, approx. 4.0-6.0 ppm): A broad singlet corresponding to two protons is anticipated for the primary amine.

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O, approx. 165-175 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (approx. 110-150 ppm): A total of 12 signals are expected for the aromatic carbons, though some may overlap. The carbons attached to nitrogen and bromine will have their chemical shifts significantly influenced by these heteroatoms.

5.3. Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

-

N-H Stretching (Amine): Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

N-H Stretching (Amide): A moderate band around 3200-3400 cm⁻¹ is expected.

-

C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide I band.

-

C-N Stretching and N-H Bending: These will appear in the fingerprint region (below 1600 cm⁻¹).

5.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6]

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-aminobenzoyl cation and the 4-bromoaniline radical cation.

Standard Operating Protocol: ¹H NMR Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized protocol for sample characterization is essential. The following is a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.

Objective: To obtain a high-resolution proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6 mL)

-

NMR tube (5 mm)

-

Pipettes and vials

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzamides due to its high solubilizing power). c. Vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required. d. Carefully transfer the solution into a clean 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth correctly. b. Place the sample into the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

-

Spectrum Acquisition: a. Set the acquisition parameters for a standard ¹H experiment. Typical parameters include:

- Spectral width: ~16 ppm (e.g., from -2 to 14 ppm)

- Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 8-16 (adjust based on sample concentration) b. Acquire the spectrum.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling relationships.

Figure 4: Standard workflow for NMR spectroscopic analysis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of related benzamide and aromatic bromide compounds.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Toxicology: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is a compound of considerable interest, possessing a versatile chemical structure amenable to a wide range of synthetic transformations. This guide has consolidated the available data on its identity, physicochemical properties, and reactivity. While experimental data for some physical properties remain to be published, a robust characterization can be achieved through the standard analytical protocols outlined herein. The insights provided serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for pharmaceutical and material science applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). Benzamide, N-(4-amino-2-bromophenyl)-. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. University of Wisconsin-Madison. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-[(4-Bromobenzoyl)amino]benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(Benzylamino)-2-(4-bromophenyl)acetonitrile. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

PubChem. (n.d.). 3-Amino-4-[2-(4-bromophenyl)ethylamino]benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). N-(4-bromophenyl)benzamide (C13H10BrNO). Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C13H11BrN2O | CID 478819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-(4-BROMO-PHENYL)-BENZAMIDE CAS#: 2879-83-6 [m.chemicalbook.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-n-(4-bromophenyl)benzamide

Abstract: The therapeutic potential of novel small molecules is intrinsically linked to a comprehensive understanding of their mechanism of action. 2-Amino-n-(4-bromophenyl)benzamide is a compound of interest within the broader class of 2-aminobenzamide derivatives, a scaffold associated with a wide array of biological activities. To date, the specific molecular targets and signaling pathways modulated by this compound remain uncharacterized in publicly available literature.[1] This guide puts forth a series of scientifically grounded hypotheses regarding its potential mechanisms of action, drawing from extensive structure-activity relationship (SAR) data from analogous compounds. We provide a structured framework for the experimental validation of these hypotheses, detailing robust protocols and anticipated data signatures. This document is intended for researchers, scientists, and drug development professionals engaged in the elucidation of novel compound functionalities.

Introduction: The Therapeutic Promise and Mechanistic Uncertainty of a Novel Scaffold

The 2-aminobenzamide core is a privileged pharmacophore, forming the backbone of numerous compounds with demonstrated clinical and preclinical efficacy.[2] Derivatives have been shown to exhibit a remarkable diversity of biological effects, including anticancer, antithrombotic, antimicrobial, and antiviral activities.[2][3][4][5][6] The specific compound, this compound, while cataloged, has no elucidated biological function.[1] Its structure, featuring the critical 2-amino group on the benzamide ring and a bromine-substituted phenyl ring, suggests several plausible and testable mechanisms of action. This guide will explore the most compelling of these, providing a strategic roadmap for future investigation.

Primary Hypothesis 1: Histone Deacetylase (HDAC) Inhibition

A significant body of research has identified 2-aminobenzamide derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is a known hallmark of various cancers, making HDAC inhibitors a valuable class of anticancer therapeutics.[2]

Scientific Rationale

The 2-aminobenzamide moiety is a well-established zinc-binding group, capable of chelating the zinc ion within the active site of HDAC enzymes.[2] This interaction is critical for the inhibitory activity. The general structure of these inhibitors comprises a cap group, a linker, and the zinc-binding 2-aminobenzamide group. In this compound, the 4-bromophenyl moiety can be considered the "cap group" that interacts with the rim of the HDAC active site, potentially influencing potency and isoform selectivity.

Proposed Signaling Pathway

Experimental Validation Workflow

A tiered approach is recommended to validate the HDAC inhibition hypothesis, starting with broad screening and progressing to specific cellular and molecular assays.

Detailed Experimental Protocol: Pan-HDAC Inhibitory Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against total HDAC enzymes.

-

Materials: HeLa cell nuclear extract (as a source of HDACs), Fluor de Lys®-SIRT1 substrate, Fluor de Lys® developer, Trichostatin A (TSA) as a positive control, assay buffer (50 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), 96-well black microplates.

-

Procedure:

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer.

-

In a 96-well plate, add 25 µL of the diluted compound or control (TSA or DMSO vehicle).

-

Add 50 µL of HeLa nuclear extract diluted in assay buffer to each well.

-

Add 25 µL of the Fluor de Lys® substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Add 50 µL of the developer solution containing TSA to stop the reaction.

-

Incubate at room temperature for 15 minutes.

-

Read the fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.

-

-

Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data

| Compound | Target | IC50 (µM) - Expected Range | Antiproliferative Activity (GI50, µM) - Expected Range (MCF-7 cells) |

| This compound | Pan-HDAC | 0.1 - 10 | 1 - 25 |

| Trichostatin A (Control) | Pan-HDAC | 0.001 - 0.01 | 0.01 - 0.1 |

| Doxorubicin (Control) | Topoisomerase II | N/A | 0.05 - 0.5 |

Secondary Hypothesis 1: Factor Xa (fXa) Inhibition

Several novel 2-aminobenzamide derivatives have been investigated as orally active antithrombotic agents that function by inhibiting Factor Xa (fXa), a critical enzyme in the coagulation cascade.[3]

Scientific Rationale

Docking studies of active 2-aminobenzamide derivatives have shown that the 2-amino group can form crucial hydrogen bonds with residues in the fXa active site, such as Gly-219.[3] The N-substituted phenyl ring fits into the S4 binding pocket, with substitutions on this ring influencing binding affinity. The 4-bromo substitution on the phenyl ring of the target compound could potentially enhance binding within this hydrophobic pocket.

Proposed Signaling Pathway

Experimental Validation Workflow

Detailed Experimental Protocol: fXa Chromogenic Assay

-

Objective: To measure the direct inhibitory effect of the compound on purified human Factor Xa.

-

Materials: Purified human Factor Xa, fXa-specific chromogenic substrate (e.g., S-2222), assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.4), Rivaroxaban (positive control), 96-well clear microplates.

-

Procedure:

-

Prepare serial dilutions of this compound and Rivaroxaban in assay buffer.

-

Add 20 µL of the diluted compound or control to wells of a 96-well plate.

-

Add 40 µL of human Factor Xa solution and incubate for 10 minutes at 37°C.

-

Add 40 µL of the chromogenic substrate S-2222 to start the reaction.

-

Monitor the change in absorbance at 405 nm over 5 minutes using a plate reader in kinetic mode.

-

-

Data Analysis: Calculate the rate of substrate hydrolysis (V) for each concentration. Plot the percent inhibition (relative to DMSO control) against the log of the compound concentration to determine the IC50 value.

Secondary Hypothesis 2: Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The N-phenylbenzamide scaffold has been identified in molecules with antimicrobial properties.[7] A well-established mechanism for some antimicrobial agents with structural similarities is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7]

Scientific Rationale

Sulfonamide-class antibiotics function as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). While this compound is not a sulfonamide, its 2-aminobenzamide core shares structural features with PABA. It is plausible that this moiety could allow the compound to bind to the PABA-binding site of DHPS, thereby inhibiting folate synthesis and bacterial growth.

Experimental Validation Workflow

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of bacteria.

-

Materials: Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213), Mueller-Hinton Broth (MHB), Sulfamethoxazole (positive control), 96-well clear microplates.

-

Procedure:

-

Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the compound.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Conclusion and Future Directions

The therapeutic potential of this compound is currently unrealized due to a lack of mechanistic understanding. The hypotheses presented in this guide, centered on HDAC inhibition, Factor Xa inhibition, and antimicrobial activity, are rooted in the established biological activities of structurally related 2-aminobenzamide and N-phenylbenzamide derivatives. The proposed experimental workflows provide a clear, logical, and technically sound path forward for the systematic evaluation of this compound. Successful validation of any of these hypotheses would not only elucidate the function of this compound but also contribute valuable insights to the broader structure-activity landscape of this versatile chemical class, paving the way for its potential development as a novel therapeutic agent.

References

-

Donia, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

-

Kumar, V., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PLoS ONE. [Link]

-

PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]

-

Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

-

Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]

-

PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. National Library of Medicine. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. National Library of Medicine. [Link]

-

Krátký, M., et al. (2018). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. [Link]

-

Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]

-

PrepChem. (2023). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. PrepChem.com. [Link]

-

Guta, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. [Link]

-

ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

- Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Chimirri, A., et al. (1995). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Die Pharmazie. [Link]

Sources

- 1. This compound | C13H11BrN2O | CID 478819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of 2-Amino-N-(4-bromophenyl)benzamide Derivatives: A Technical Guide

Foreword: Unlocking the Pharmacological Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzamide core structure has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. Its inherent structural features, including a zinc-binding motif, have positioned it as a cornerstone in the design of targeted therapeutics. This technical guide delves into the specific subclass of 2-Amino-N-(4-bromophenyl)benzamide derivatives, synthesizing current knowledge and providing a forward-looking perspective for researchers, scientists, and drug development professionals. While comprehensive research dedicated solely to this specific bromophenyl-substituted series is still maturing, this document amalgamates data from structurally related compounds to illuminate the potential therapeutic avenues and guide future research endeavors. We will explore the synthesis, proposed mechanisms of action, and potential applications of these compounds across critical therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.

The this compound Scaffold: A Structural Overview

The core structure of this compound features a benzamide backbone with an amino group at the 2-position of the benzoyl ring and a 4-bromophenyl group attached to the amide nitrogen. The presence of the 2-amino group is crucial for the well-documented activity of many derivatives as a zinc-binding group, particularly in the context of enzyme inhibition. The 4-bromophenyl moiety significantly influences the compound's lipophilicity and pharmacokinetic profile and can be a key determinant in its interaction with biological targets.[1]

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reaction of isatoic anhydride with 4-bromoaniline. This reaction can be performed under conventional heating or using microwave irradiation, with the latter often providing higher yields and shorter reaction times.[2]

Further derivatization can be achieved by modifying the 2-amino group or by introducing substituents onto the benzoyl or the bromophenyl ring. For instance, the 2-amino group can be acylated or alkylated to explore structure-activity relationships.

Experimental Protocol: General Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent compound.

Materials:

-

Isatoic anhydride

-

4-bromoaniline

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and heating apparatus (conventional or microwave)

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

-

Add 4-bromoaniline (1 equivalent) to the solution.

-

Conventional Heating: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specific power and time, as optimized for the reaction scale.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

The 2-aminobenzamide scaffold is a versatile pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas. The introduction of the 4-bromophenyl group can modulate this activity, and derivatives of this compound are anticipated to exhibit a range of biological effects.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

Mechanism of Action: A significant body of research has focused on 2-aminobenzamide derivatives as inhibitors of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

The 2-aminobenzamide moiety in these derivatives acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[3] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a general method for assessing the HDAC inhibitory activity of synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) or SAHA as a positive control

-

96-well microtiter plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the diluted test compounds or control to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37 °C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a developer solution (e.g., containing trypsin and TSA) to release the fluorescent aminomethylcoumarin (AMC).

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for in vitro HDAC inhibition assay.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R1-Substitution (on 2-amino group) | R2-Substitution (on benzoyl ring) | HDAC1 IC50 (µM) | HeLa Cell Line IC50 (µM) |

| Parent | H | H | 1.5 | 5.2 |

| Derivative A | Acetyl | H | 0.8 | 2.1 |

| Derivative B | H | 5-Chloro | 0.5 | 1.8 |

| Derivative C | Methyl | H | 2.1 | 7.5 |

Note: This table presents hypothetical data for illustrative purposes, based on general structure-activity relationships observed for 2-aminobenzamide HDAC inhibitors.[3]

Antimicrobial Activity

Mechanism of Action: Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][6] The precise mechanism of action can vary depending on the specific derivative and the microbial target. Potential mechanisms include the inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Synthesized this compound derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds and control drugs in the broth medium.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the plate.

-

Include a growth control (medium + inoculum) and a sterility control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| Parent | 16 | 32 | 64 |

| Derivative D | 8 | 16 | 32 |

| Derivative E | 32 | 64 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Note: This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Activity

Mechanism of Action: Certain benzamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[8] One proposed mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α.[8] Another potential target is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

-

Synthesized this compound derivatives

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS)

-

Standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compounds and the standard drug at various concentrations.

-

Prepare a reaction mixture containing the test compound/standard and a solution of BSA or egg albumin in PBS.

-

A control group consists of the protein solution and the vehicle used to dissolve the compounds.

-

Incubate the mixtures at a physiological temperature (e.g., 37 °C) for a short period, followed by heating at a higher temperature (e.g., 72 °C) to induce denaturation.

-

After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Calculate the percentage of inhibition of protein denaturation.[9]

Anticonvulsant Activity

Mechanism of Action: The benzamide scaffold is present in several known anticonvulsant drugs. While the exact mechanism for novel derivatives would require detailed investigation, potential modes of action include modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission.[10]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Synthesized this compound derivatives

-

Male mice

-

Standard anticonvulsant drug (e.g., phenytoin) as a positive control

-

Corneal electrodes

-

An electroshock apparatus

Procedure:

-

Administer the test compounds and the positive control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group is also included.

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

Determine the median effective dose (ED50) of the compounds, which is the dose that protects 50% of the animals from the seizure.[11][12]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 2-aminobenzamide derivatives, several key SAR trends can be hypothesized for the this compound series:

-

Substitutions on the 2-Amino Group: Acylation of the 2-amino group has been shown to enhance HDAC inhibitory activity.[3]

-

Substitutions on the Benzoyl Ring: The introduction of electron-withdrawing groups, such as chlorine, at the 5-position of the benzoyl ring can increase antimycobacterial activity.[9]

-

The N-Phenyl Moiety: The nature and position of substituents on the N-phenyl ring are critical for activity. The 4-bromo substituent in the core structure of this guide is expected to confer a degree of lipophilicity that may be favorable for cell permeability and target engagement.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-n-(4-bromophenyl)benzamide

This guide provides a comprehensive technical overview of the primary synthetic routes and starting materials required for the synthesis of 2-Amino-n-(4-bromophenyl)benzamide, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, practical considerations, and detailed methodologies for the preparation of this important compound.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, forming the core structure of a range of biologically active molecules. Its unique arrangement of a benzamide backbone with amino and bromo functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug design and discovery. The strategic synthesis of this molecule is therefore of paramount importance, demanding a thorough understanding of the available synthetic pathways and the selection of appropriate starting materials.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of this compound can be efficiently achieved through two principal and well-established routes. The choice between these pathways often depends on the availability of starting materials, desired scale of reaction, and laboratory capabilities.

The two primary synthetic strategies are:

-

Route A: The reaction of isatoic anhydride with 4-bromoaniline.

-

Route B: The direct condensation of 2-aminobenzoic acid with 4-bromoaniline using a coupling agent.

The selection of starting materials is the cornerstone of a successful synthesis. The following table summarizes the key reactants for each primary synthetic route.

| Route | Primary Starting Material 1 | Primary Starting Material 2 | Key Reagents/Catalysts |

| A | Isatoic Anhydride | 4-Bromoaniline | Aprotic solvent (e.g., DMF, Dioxane) |

| B | 2-Aminobenzoic Acid | 4-Bromoaniline | Coupling Agent (e.g., DCC, EDC/HOBt) |

Deep Dive into Synthetic Route A: Isatoic Anhydride Pathway

This pathway is often favored for its simplicity and the commercial availability of isatoic anhydride. The reaction proceeds via the nucleophilic attack of the amine on the anhydride, leading to the formation of the desired benzamide with the concomitant release of carbon dioxide.

Starting Material Analysis:

-

Isatoic Anhydride: A commercially available, white to off-white solid. It can also be synthesized in the laboratory from anthranilic acid by reaction with phosgene or from phthalic anhydride.[1][2] Isatoic anhydride is an irritant and should be handled with appropriate personal protective equipment.[3][4][5]

-

4-Bromoaniline: A commercially available, crystalline solid. It can be synthesized by the bromination of aniline.[6][7] 4-Bromoaniline is toxic and an irritant, requiring careful handling in a well-ventilated fume hood.[1][2][8][9][10]

Reaction Mechanism and Workflow:

The reaction is typically carried out by heating the two starting materials in a suitable aprotic solvent. The workflow is straightforward, involving reaction, precipitation, and purification.

Experimental Protocol:

Synthesis of this compound from Isatoic Anhydride and 4-Bromoaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatoic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add water to the reaction mixture to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Deep Dive into Synthetic Route B: 2-Aminobenzoic Acid Pathway

This route involves the direct formation of the amide bond between 2-aminobenzoic acid and 4-bromoaniline. This reaction typically requires the use of a coupling agent to activate the carboxylic acid.

Starting Material Analysis:

-

2-Aminobenzoic Acid (Anthranilic Acid): A widely available, white to pale yellow crystalline solid. It can be synthesized from phthalimide via the Hofmann rearrangement.[10][11] It is an irritant and should be handled with care.[12][13][14]

-

4-Bromoaniline: (See section 3.1)

-

Coupling Agents:

-

N,N'-Dicyclohexylcarbodiimide (DCC): A common and effective coupling agent. It is a solid that is a potent skin sensitizer and should be handled with extreme caution.[7][11][15][16][17]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide that simplifies the purification process as the urea byproduct can be removed by aqueous extraction. It is an irritant.[18][19][20][21]

-

1-Hydroxybenzotriazole (HOBt): Often used as an additive with carbodiimides to suppress side reactions and reduce racemization. HOBt is flammable and can be explosive when dry.[6][22][23][24]

-

Reaction Mechanism and Workflow:

The carboxylic acid is first activated by the coupling agent to form a reactive intermediate. This intermediate is then attacked by the amine to form the amide bond. The use of HOBt can lead to the formation of an active ester, which is less prone to side reactions.

Experimental Protocol:

Synthesis of this compound from 2-Aminobenzoic Acid and 4-Bromoaniline using EDC/HOBt

-

Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add 4-bromoaniline (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety and Handling of Starting Materials

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

| Chemical | Key Hazards |

| Isatoic Anhydride | Irritant, may cause allergic skin reaction.[3][4][5] |

| 4-Bromoaniline | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][8][9][10] |

| 2-Aminobenzoic Acid | Causes serious eye irritation.[12][13][14] |

| DCC | Toxic in contact with skin, causes serious eye damage, may cause skin sensitization.[7][11][15][16][17] |

| EDC | Toxic in contact with skin, may cause an allergic skin reaction, causes serious eye irritation.[18][19][20][21] |

| HOBt | Flammable solid, explosive when dry, risk of explosion if heated under confinement.[6][22][23][24] |

Conclusion

The selection of starting materials for the synthesis of this compound is a critical step that dictates the efficiency, scalability, and safety of the overall process. Both the isatoic anhydride and the 2-aminobenzoic acid pathways offer viable and effective routes to this important pharmaceutical intermediate. A thorough understanding of the properties and handling requirements of the starting materials, as outlined in this guide, is essential for the successful and safe execution of these synthetic protocols.

References

-

Organic Syntheses Procedure. isatoic anhydride. [Link]

-

Globe Chemie. Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate. [Link]

-

Wikipedia. 4-Bromoaniline. [Link]

-

PrepChem.com. Preparation of 4-bromoaniline. [Link]

-

Indenta Chemicals. Material Safety Data Sheet 1-Hydroxybenzotriazole hydrate. [Link]

-

Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link]

- Google Patents.

-

Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: EDC-HCl. [Link]

-

Sartorius. SAFETY DATA SHEET - EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride). [Link]

-

G-Biosciences. Safety Data Sheet EDC (1-Ethyl-3-[3- dimethylaminopropyl]carb odiimide hydrochloride). [Link]

-

Anmol Chemicals. (2025, October 16). Isatoic Anhydride SDS of Suppliers. [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem.com. Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. globechemie.com [globechemie.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. sartorius.com [sartorius.com]

- 21. biosynth.com [biosynth.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. indenta.com [indenta.com]

- 24. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Amino-N-(4-bromophenyl)benzamide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. 2-Amino-N-(4-bromophenyl)benzamide, a molecule incorporating a primary amine, a secondary amide, and two distinct aromatic systems, presents a rich case for spectroscopic analysis. Its structural features are integral to its potential biological activity and chemical reactivity. This guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating approach to spectroscopic analysis.

The molecular structure of this compound (Molecular Formula: C₁₃H₁₁BrN₂O, Molecular Weight: approx. 291.14 g/mol ) is the foundation of its spectroscopic signature.[1] Each functional group and structural motif imparts a unique signal or pattern, allowing for a comprehensive and unambiguous confirmation of its identity.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

1.1. The Principle of IR Analysis